molecular formula C19H13FN4O2 B2880282 3-(3-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile CAS No. 1171582-92-5

3-(3-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile

Cat. No. B2880282
CAS RN: 1171582-92-5
M. Wt: 348.337
InChI Key: JKEFWHNRFAUVSU-UHFFFAOYSA-N
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Description

3-(3-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile is a chemical compound that has been widely studied in the field of medicinal chemistry. It has shown promising results in the treatment of various diseases, including cancer and Alzheimer's disease.

Scientific Research Applications

Receptor Antagonism and Medicinal Chemistry

  • Research has identified compounds like 3-fluoro-5-(5-pyridin-2-yl-2H-tetrazol-2-yl)benzonitrile as potent and selective metabotropic glutamate subtype 5 (mGlu5) receptor antagonists, indicating potential applications in treating neurological disorders (Tehrani et al., 2005). Similar studies have focused on developing mGlu5 receptor antagonists for their potential therapeutic benefits (Poon et al., 2004).

Radioligand Development for PET Imaging

  • The compound 3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile was synthesized and found to have high affinity for mGluR5, making it suitable for positron emission tomography (PET) imaging in neuroscience research (Siméon et al., 2007).

AMPA Receptor Imaging

  • Studies have also focused on developing radiotracers like 2-(1-(3-fluorophenyl)-2-oxo-5-(pyrimidin-2-yl)-1,2-dihydropyridin-3-yl)benzonitrile for AMPA receptor imaging, offering insights into neurological function and disorders (Yuan et al., 2016).

Electrochemistry and Chemiluminescence

  • Research on dithienylbenzothiadiazole derivatives, which include similar structural elements, has provided insights into their electrochemical behavior and potential applications in sensing technologies (Shen et al., 2010).

properties

IUPAC Name

3-[3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1,2,4-oxadiazol-5-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN4O2/c20-15-5-2-6-16(9-15)24-11-14(8-17(24)25)18-22-19(26-23-18)13-4-1-3-12(7-13)10-21/h1-7,9,14H,8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKEFWHNRFAUVSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC(=CC=C2)F)C3=NOC(=N3)C4=CC=CC(=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile

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